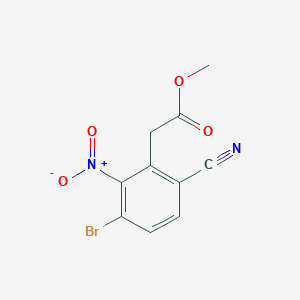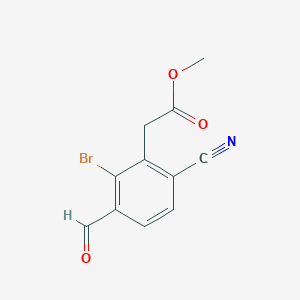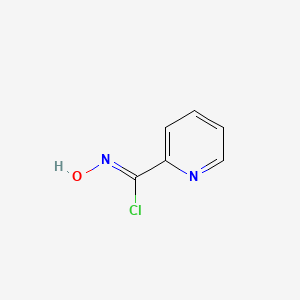
N-Hydroxypicolinimidoyl chloride
概要
説明
N-Hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da . It is used in research and development .
Synthesis Analysis
The synthesis of N-Hydroxypicolinimidoyl chloride involves several steps. The compound is stored in an inert atmosphere at 2-8°C . The yield of the reaction is 87.1% when N-chloro-succinimide is added to a mixture of compound 288a in DMF at 20 °C . The reaction mixture is then concentrated, and the residue is poured into water. The aqueous phase is extracted with ethyl acetate, and the combined organic phase is washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated in vacuum to give the intermediate compound 288b .Molecular Structure Analysis
The molecular structure of N-Hydroxypicolinimidoyl chloride is represented by the formula C6H5ClN2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
N-Hydroxypicolinimidoyl chloride is a white to light-yellow powder or crystals . The compound has a molecular weight of 156.57 .科学的研究の応用
Catalysis in Organic Synthesis N-Hydroxypicolinimidoyl chloride was used in copper-catalyzed hydroxylation of aryl iodides, bromides, or chlorides, facilitating direct transformation to phenols and alkyl aryl ethers. The process exhibited high functional group tolerance and excellent selectivity (Yang et al., 2011).
Ligands in Catalytic Coupling 6-Hydroxypicolinamide ligands, closely related to N-Hydroxypicolinimidoyl chloride, effectively supported Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This demonstrates the compound's relevance in facilitating complex catalytic processes (Bernhardson et al., 2019).
Analytical Chemistry
Electrochemical Sensor Development N-Hydroxypicolinimidoyl chloride's analog was used in creating a silsesquioxane polymer that stabilized gold nanoparticles, subsequently used in sensors for detecting nitrophenol isomers. This implies the compound's potential in analytical chemistry and sensor development (Silva et al., 2014).
Chemosensor for Cystic Fibrosis Diagnosis A hydrophilic polymeric film incorporating a similar compound to N-Hydroxypicolinimidoyl chloride was used for detecting and quantifying chloride in human sweat. The film's high fluorescence decreased in the presence of chloride, offering a novel approach for diagnosing cystic fibrosis (Vallejos et al., 2018).
Safety And Hazards
特性
IUPAC Name |
(2Z)-N-hydroxypyridine-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425437 | |
| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxypicolinimidoyl chloride | |
CAS RN |
69716-28-5 | |
| Record name | 2-Pyridinecarboximidoyl chloride, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

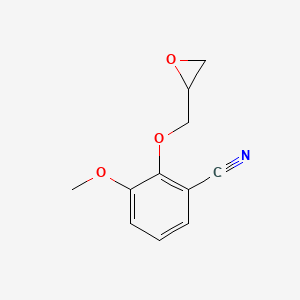
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
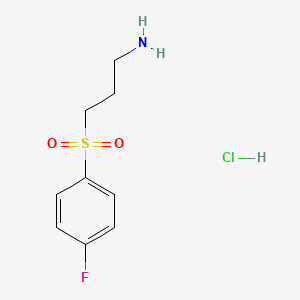
![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)
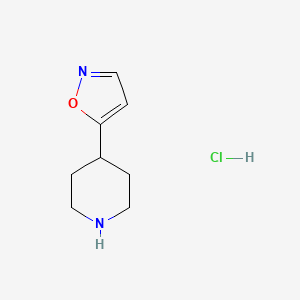
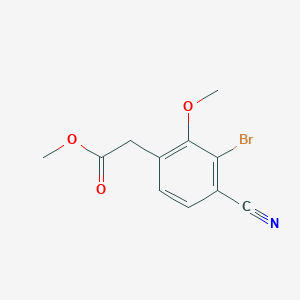
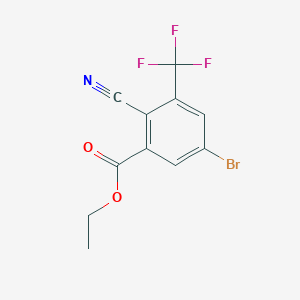
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
